4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate
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Overview
Description
4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a nitrophenyl group and a dimethylquinoline carboxylate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is emphasized to ensure greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminophenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Aminophenyl 2,4-dimethylquinoline-3-carboxylate.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 9-phenylsulfonyl-9H-carbazole-2,3-diyl bis(p-tolylmethanone): Another carboxylate derivative with similar pharmacological properties.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
4-Nitrophenyl 2,4-dimethylquinoline-3-carboxylate stands out due to its unique combination of a nitrophenyl group and a dimethylquinoline carboxylate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
832096-96-5 |
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Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 2,4-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14N2O4/c1-11-15-5-3-4-6-16(15)19-12(2)17(11)18(21)24-14-9-7-13(8-10-14)20(22)23/h3-10H,1-2H3 |
InChI Key |
JEPKZFAKAXOXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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